![molecular formula C11H13BrN2O6S B2379084 Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate, tech grade CAS No. 2288709-10-2](/img/structure/B2379084.png)
Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate, tech grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate is a chemical compound with a complex structure, featuring a bromine and nitro group attached to a phenyl ring, which is further connected to an ethyl acetate moiety through a methanesulfonamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate typically involves multiple steps. One common method starts with the nitration of 3-bromoaniline to introduce the nitro group. This is followed by the sulfonation of the resulting 3-bromo-2-nitroaniline with methanesulfonyl chloride to form the methanesulfonamido derivative. Finally, the ethyl acetate moiety is introduced through an esterification reaction with ethyl bromoacetate under basic conditions.
Industrial Production Methods
While specific industrial production methods for Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid can reduce the nitro group.
Hydrolysis: Sodium hydroxide in water or hydrochloric acid can hydrolyze the ester group.
Major Products
Amino Derivative: Reduction of the nitro group yields the corresponding amino compound.
Carboxylic Acid: Hydrolysis of the ester group results in the formation of the carboxylic acid derivative.
Scientific Research Applications
Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of more complex organic molecules.
Material Science: The compound’s reactivity and structural properties make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate largely depends on its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. The methanesulfonamido group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromo-2-nitrophenyl)acetate: Similar structure but lacks the methanesulfonamido group.
Ethyl 2-[(5-bromo-2-nitrophenyl)amino]acetate: Similar but with an amino group instead of the methanesulfonamido group.
Uniqueness
Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate is unique due to the presence of the methanesulfonamido group, which can influence its reactivity and potential applications. This group can act as a leaving group in substitution reactions, making the compound versatile in organic synthesis.
Properties
IUPAC Name |
ethyl 2-(3-bromo-N-methylsulfonyl-2-nitroanilino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O6S/c1-3-20-10(15)7-13(21(2,18)19)9-6-4-5-8(12)11(9)14(16)17/h4-6H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRJWFLSZBGNIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=C(C(=CC=C1)Br)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

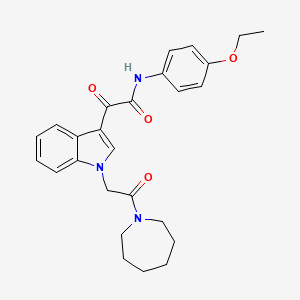
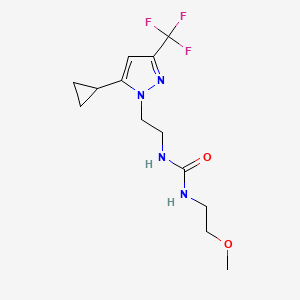
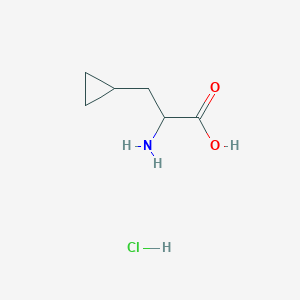
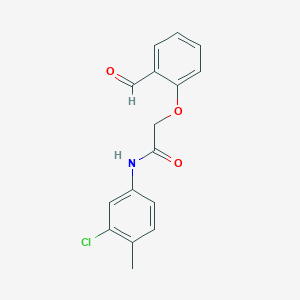
![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)
![3-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2379013.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)
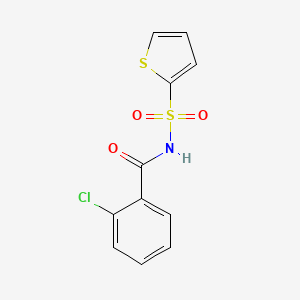
![{1-[Amino(phenyl)methyl]cyclopentyl}methanol](/img/structure/B2379018.png)

![N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide](/img/structure/B2379021.png)
![N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)
![6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline](/img/structure/B2379024.png)
